4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Overview
Description
4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as EOPB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. EOPB is a benzamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to induce apoptosis in cancer cells and have anti-inflammatory properties. 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may also interact with other signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory properties. 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have low toxicity levels, making it a relatively safe compound to use in experiments. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may be useful in increasing its availability for research. Further studies on the biochemical and physiological effects of 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may also provide insights into its potential use in preventing or treating various diseases.
Scientific Research Applications
4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cancer, inflammation, and other diseases. 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases.
properties
IUPAC Name |
4-ethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-17-10-8-14(9-11-17)20(25)23-16-6-3-5-15(13-16)21-24-19-18(27-21)7-4-12-22-19/h3-13H,2H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYHAZNPSRDERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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